Product packaging for ethyl 4-methyl-1H-pyrrole-2-carboxylate(Cat. No.:CAS No. 40611-85-6)

ethyl 4-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B1582547
CAS No.: 40611-85-6
M. Wt: 153.18 g/mol
InChI Key: RWFKYBVNHRKZSN-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C8H11NO2 and its molecular weight is 153.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO2 B1582547 ethyl 4-methyl-1H-pyrrole-2-carboxylate CAS No. 40611-85-6

Properties

IUPAC Name

ethyl 4-methyl-1H-pyrrole-2-carboxylate
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InChI

InChI=1S/C8H11NO2/c1-3-11-8(10)7-4-6(2)5-9-7/h4-5,9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFKYBVNHRKZSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349153
Record name Ethyl 4-methyl-1H-pyrrole-2-carboxylate
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Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40611-85-6
Record name Ethyl 4-methyl-1H-pyrrole-2-carboxylate
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Record name Ethyl 4-methyl-1H-pyrrole-2-carboxylate
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Record name Ethyl 4-Methyl-2-pyrrolecarboxylate
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Historical Context and Significance Within Pyrrole Chemistry Research

The story of ethyl 4-methyl-1H-pyrrole-2-carboxylate is intrinsically linked to the broader history of pyrrole (B145914) synthesis. While a specific date for its first synthesis is not prominently documented, its origins can be traced back to the foundational developments in pyrrole chemistry. Landmark synthetic methodologies, most notably the Knorr pyrrole synthesis first reported by Ludwig Knorr in the 1880s, provided the fundamental chemical pathways for creating substituted pyrrole rings. These methods, along with the Paal-Knorr synthesis, involve the condensation of α-amino-ketones with β-dicarbonyl compounds or the reaction of 1,4-dicarbonyl compounds with ammonia (B1221849) or primary amines, respectively. Such syntheses laid the groundwork for the eventual preparation of a vast library of pyrrole derivatives, including this compound.

The significance of this compound, and others in its class, lies in its role as a versatile synthetic building block. chemimpex.com The pyrrole-2-carboxylate moiety is a common feature in many natural products and biologically active molecules. acs.org The presence of reactive sites on the pyrrole ring, combined with the ester functionality, allows for a variety of chemical transformations. This has established compounds like this compound as key intermediates for developing new pharmaceuticals and agrochemicals. chemimpex.com

The importance of substituted pyrrole carboxylates is further underscored by the diverse applications of its structural relatives. For instance, ethyl 5-methyl-1H-pyrrole-2-carboxylate is a precursor for creating halogen-doped pyrrole building blocks used in the development of novel antibacterial agents. nih.gov Similarly, other derivatives are crucial in the synthesis of porphyrins, a class of compounds essential to many biological processes. This context highlights the value of the specific substitution pattern found in this compound for generating molecular diversity.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 40611-85-6
Molecular Formula C₈H₁₁NO₂
Molecular Weight 153.18 g/mol
Appearance Solid
IUPAC Name This compound

This table is interactive. Click on the headers to sort.

Overview of Key Research Trajectories Involving Ethyl 4 Methyl 1h Pyrrole 2 Carboxylate

Established Synthetic Routes to this compound

The synthesis of the pyrrole nucleus is a cornerstone of heterocyclic chemistry, with several named reactions providing access to a wide array of substituted pyrroles. The most common methods for constructing the pyrrole ring, such as the Knorr, Paal-Knorr, and Hantzsch syntheses, are adaptable for the preparation of this compound.

Preparative Protocols and Optimization Strategies

Knorr Pyrrole Synthesis: This widely used method involves the condensation of an α-amino-ketone with a β-ketoester. wikipedia.orgthermofisher.compharmaguideline.com For the synthesis of this compound, a suitable α-aminoketone would be reacted with ethyl acetoacetate (B1235776). A common strategy to generate the often unstable α-aminoketone in situ is through the reduction of an α-oximino-ketone using reagents like zinc in acetic acid. wikipedia.orgyoutube.com

The general mechanism involves the initial formation of an enamine from the β-ketoester and the α-aminoketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring. Optimization of the Knorr synthesis often involves careful control of reaction temperature and the choice of reducing agent for the oxime precursor. wikipedia.org

Paal-Knorr Pyrrole Synthesis: This straightforward approach involves the cyclization of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com To synthesize the target molecule, a 1,4-dicarbonyl precursor bearing the required methyl and ethyl carboxylate functionalities would be treated with an ammonia source. The reaction is typically carried out under acidic conditions to facilitate the dehydration steps. organic-chemistry.org

Modern optimization strategies for the Paal-Knorr synthesis focus on the use of milder catalysts and reaction conditions to improve yields and substrate scope. rgmcet.edu.inresearchgate.netrsc.org These include the use of microwave irradiation, which can significantly reduce reaction times, and the application of various Lewis and Brønsted acid catalysts. wikipedia.orgrgmcet.edu.in The development of "green" protocols using water as a solvent has also been explored. researchgate.net

Hantzsch Pyrrole Synthesis: This method provides another versatile route to substituted pyrroles and involves the reaction of a β-ketoester, an α-haloketone, and ammonia or a primary amine. wikipedia.orgresearchgate.net For the synthesis of this compound, ethyl acetoacetate could serve as the β-ketoester component. The reaction proceeds through the initial formation of an enamine, which then undergoes a nucleophilic attack on the α-haloketone, followed by cyclization and aromatization. wikipedia.org Non-conventional energy sources like microwave irradiation and sonication have been employed to enhance the efficiency of the Hantzsch synthesis. thieme-connect.com

Comparative Analysis of Synthetic Efficiencies and Scalability

The choice of synthetic route for this compound depends on factors such as the availability of starting materials, desired scale of production, and the tolerance of functional groups to the reaction conditions.

Synthetic RouteStarting MaterialsGeneral ConditionsAdvantagesDisadvantagesScalability
Knorr Synthesis α-aminoketone, β-ketoesterZinc, acetic acidHigh versatility, well-establishedInstability of α-aminoketones often requires in situ generationModerate to good
Paal-Knorr Synthesis 1,4-dicarbonyl compound, ammonia/amineAcidic conditions, often with heatingSimple procedure, good yields for many substratesAvailability of substituted 1,4-dicarbonyls can be a limitationGood, amenable to process optimization
Hantzsch Synthesis β-ketoester, α-haloketone, ammonia/amineGenerally mild conditionsConvergent, good for specific substitution patternsPotential for side reactions, regioselectivity can be an issueModerate

The Paal-Knorr synthesis is often favored for its operational simplicity and generally good yields. rgmcet.edu.in However, the synthesis of the required 1,4-dicarbonyl precursor can sometimes be challenging. The Knorr synthesis is highly versatile but requires careful handling of the α-aminoketone intermediates. wikipedia.org The Hantzsch synthesis offers a convergent approach but may require more optimization to control regioselectivity and minimize side products. For large-scale production, the Paal-Knorr and Knorr syntheses are often more readily scalable, particularly with modern advancements in process chemistry.

Functionalization and Derivatization Strategies of the Pyrrole Nucleus and Side Chains

The pyrrole ring in this compound is electron-rich and susceptible to electrophilic substitution. The methyl group at the C4 position and the ester group at the C2 position also offer sites for further chemical modification.

Regioselective Oxidation Reactions

Oxidation reactions provide a powerful tool for introducing new functional groups onto the pyrrole scaffold. The regioselectivity of these reactions is often dictated by the electronic nature of the pyrrole ring and the directing effects of the existing substituents.

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a potent oxidizing agent that has been effectively utilized for the regioselective oxidation of the methyl group at the C4 position of 4-methylpyrrole-2-carboxylates. nii.ac.jpclockss.org In the presence of a glycol, this oxidation leads directly to the formation of the corresponding pyrrole-2,4-dicarboxylates. nii.ac.jp This transformation is highly regioselective, targeting the benzylic-like methyl group. nii.ac.jpclockss.org The reaction proceeds smoothly and provides a direct route to dicarboxylate derivatives. nii.ac.jp

The proposed mechanism involves a hydride transfer from the methyl group to DDQ, generating a carbocation intermediate which is then trapped by the glycol nucleophile. Subsequent oxidation steps lead to the formation of the ester.

The DDQ-mediated oxidation in the presence of glycols represents a direct method for converting the C4-methyl group into an ester functionality, thereby forming a carboxylic acid derivative. nii.ac.jpclockss.org This method is significant as it allows for the direct functionalization of an alkyl side chain on the pyrrole ring to a more versatile carboxylic acid derivative. nii.ac.jp The choice of glycol can potentially be varied to introduce different ester groups at the C4 position. This oxidative transformation highlights the utility of quinone-based oxidants in the selective modification of substituted pyrroles. nii.ac.jpclockss.org

Mechanistic Insights into Regioselective Functionalization at the C4 Methyl Group

The regioselective functionalization of the C4-methyl group can be achieved through oxidative methods. One notable method involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The reaction of tert-butyl 4-methylpyrrole-2-carboxylates with DDQ in the presence of a nucleophile like methanol (B129727) leads to the formation of 4-acylpyrroles. nii.ac.jp This transformation is believed to proceed through a benzylic-type oxidation mechanism.

The proposed mechanism commences with the formation of a charge-transfer complex between the electron-rich pyrrole and the electron-deficient DDQ. This is followed by a single-electron transfer (SET) to generate a pyrrole radical cation and a DDQ radical anion. Subsequent deprotonation of the C4-methyl group by the DDQ radical anion or another base in the reaction mixture generates a 4-methylenepyrrole radical. This radical can then be further oxidized by another molecule of DDQ to a 4-methylenepyrrolium ion. The presence of a nucleophile, such as methanol, in the reaction medium leads to its attack at the exocyclic methylene (B1212753) carbon. The resulting intermediate, upon further oxidation and tautomerization, yields the 4-acylpyrrole derivative. The regioselectivity for the C4-methyl group is attributed to its activated position, being adjacent to the electron-rich pyrrole ring, which stabilizes the radical and cationic intermediates formed during the reaction.

Nucleophilic Substitution Reactions on Derivatized this compound

To enable nucleophilic substitution, the C4-methyl group must first be activated, typically by conversion to a halomethyl group. This can be achieved through free-radical halogenation. For instance, the use of N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide (BPO) can introduce a bromine atom onto the methyl group, yielding ethyl 4-(bromomethyl)-1H-pyrrole-2-carboxylate.

Reactions with Substituted Nitrobenzoates

While specific literature on the reaction of ethyl 4-(bromomethyl)-1H-pyrrole-2-carboxylate with substituted nitrobenzoates is not extensively documented, the principles of nucleophilic substitution provide a strong basis for predicting this transformation. The carboxylate group of a substituted nitrobenzoate, such as p-nitrobenzoate, can act as a nucleophile, displacing the bromide from the 4-(bromomethyl)pyrrole derivative.

This reaction would proceed via an SN2 mechanism, where the oxygen atom of the nitrobenzoate attacks the electrophilic carbon of the bromomethyl group, leading to the formation of an ester linkage. The reaction would typically be carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724), to facilitate the dissolution of the reactants and to promote the SN2 pathway. The presence of a non-nucleophilic base may be beneficial to neutralize any HBr formed as a byproduct. The resulting product would be ethyl 4-((4-nitrobenzoyl)oxy)methyl-1H-pyrrole-2-carboxylate. The electron-withdrawing nitro group on the benzoate (B1203000) would enhance the electrophilicity of the carbonyl carbon, but in this context, it primarily serves as a substituent on the nucleophile.

Electrophilic Aromatic Substitution Reactions

The pyrrole ring in this compound is susceptible to electrophilic aromatic substitution. The regioselectivity of these reactions is governed by the directing effects of the existing substituents. The NH group and the C4-methyl group are activating and ortho-, para-directing, while the C2-ethyl carboxylate group is deactivating and meta-directing. The positions most activated towards electrophilic attack are C3 and C5.

Common electrophilic substitution reactions include halogenation. For instance, bromination of ethyl 1H-pyrrole-2-carboxylate, a related compound, can be achieved using bromine in a suitable solvent. For this compound, halogenation with reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) would be expected to occur at the C5 position, which is activated by both the NH and the C4-methyl group and is sterically accessible. For example, chlorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate with NCS occurs selectively at the position adjacent to the methyl group. researchgate.net

Another important electrophilic substitution is the Vilsmeier-Haack reaction, which introduces a formyl group onto the pyrrole ring using a Vilsmeier reagent (POCl₃/DMF). researchgate.netorganic-chemistry.org For this compound, formylation is anticipated to occur at the C5 position due to the strong activating and directing effect of the NH and methyl groups.

Cross-Coupling Reactions for Pyrrole Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the pyrrole nucleus. To participate in these reactions, the pyrrole ring must first be halogenated. As discussed, halogenation of this compound is expected to occur at the C5 position, yielding, for example, ethyl 5-bromo-4-methyl-1H-pyrrole-2-carboxylate. This halo-pyrrole can then serve as a substrate in various cross-coupling reactions.

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds. nih.gov The 5-bromo derivative of this compound can be coupled with a variety of boronic acids or their esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Cs₂CO₃) to introduce aryl, heteroaryl, or vinyl substituents at the C5 position. nih.gov

The Sonogashira coupling allows for the introduction of alkyne moieties. wikipedia.orgorganic-chemistry.org The 5-bromo-4-methyl-1H-pyrrole-2-carboxylate can react with terminal alkynes in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base to yield 5-alkynylpyrrole derivatives. wikipedia.orgorganic-chemistry.org

Transformations of the Ester Moiety and N-Substitutions

The ethyl carboxylate group at the C2 position can undergo various transformations. Basic hydrolysis, typically using an aqueous solution of a strong base like sodium hydroxide (B78521) followed by acidification, will convert the ester to the corresponding carboxylic acid, 4-methyl-1H-pyrrole-2-carboxylic acid. researchgate.net This carboxylic acid can then be subjected to decarboxylation, often under acidic conditions, to yield 3-methylpyrrole. researchgate.netyoutube.com

The nitrogen atom of the pyrrole ring can also be functionalized. N-alkylation can be achieved by treating the pyrrole with an alkyl halide in the presence of a base. N-acylation can be accomplished using an acyl chloride or anhydride, often with a base to neutralize the acid byproduct. For instance, N-alkoxycarbonyl groups can be introduced to protect the pyrrole nitrogen. organic-chemistry.org

Below is a table summarizing some of the derivatization reactions of this compound:

Reaction TypeReagents and ConditionsProduct Type
C4-Methyl Oxidation DDQ, Methanol4-Acylpyrrole
C4-Methyl Bromination NBS, BPO4-(Bromomethyl)pyrrole
Nucleophilic Substitution Substituted Nitrobenzoate, Base4-((Nitrobenzoyl)oxy)methylpyrrole
Electrophilic Halogenation NCS or NBS5-Halopyrrole
Vilsmeier-Haack Formylation POCl₃, DMF5-Formylpyrrole
Suzuki-Miyaura Coupling Arylboronic acid, Pd catalyst, Base5-Arylpyrrole
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst, Base5-Alkynylpyrrole
Ester Hydrolysis NaOH(aq), then H⁺Carboxylic Acid
N-Alkylation Alkyl halide, BaseN-Alkylpyrrole

Mechanistic Investigations of Reactions Involving Ethyl 4 Methyl 1h Pyrrole 2 Carboxylate

Elucidation of Reaction Mechanisms and Identification of Key Intermediates

The elucidation of reaction mechanisms for transformations involving ethyl 4-methyl-1H-pyrrole-2-carboxylate primarily revolves around understanding the interplay of the substituents on the pyrrole (B145914) ring. The pyrrole ring is a π-excessive system, making it highly reactive towards electrophiles. onlineorganicchemistrytutor.com The lone pair of electrons on the nitrogen atom is delocalized into the ring, increasing its electron density. pearson.com

Electrophilic Aromatic Substitution: The most common reactions involving the pyrrole ring are electrophilic aromatic substitutions. For this compound, the position of electrophilic attack is directed by the combined electronic effects of the methyl and ethyl carboxylate groups. The nitrogen atom strongly activates the C2 and C5 positions (α-positions) towards electrophilic attack. The intermediate carbocation formed upon attack at the α-position is stabilized by three resonance structures, whereas attack at the β-position (C3 or C4) results in an intermediate with only two resonance structures, making it less stable. onlineorganicchemistrytutor.comquora.com In the case of this compound, the C2 position is already substituted. The 4-methyl group is an electron-donating group, which further activates the ring, while the 2-ethyl carboxylate group is electron-withdrawing, deactivating the ring. Therefore, electrophilic attack is expected to occur preferentially at the C5 position, which is α to the nitrogen and ortho to the activating methyl group.

A well-studied example of electrophilic substitution on pyrroles is the Vilsmeier-Haack reaction , which introduces a formyl group onto the ring. chemistrysteps.comchemtube3d.com The reaction proceeds through the formation of a Vilsmeier reagent, a chloroiminium ion, from a substituted amide (like dimethylformamide) and phosphorus oxychloride. wikipedia.org This electrophile then attacks the electron-rich pyrrole ring. The mechanism involves the formation of a σ-complex (also known as a Wheland intermediate), followed by deprotonation to restore aromaticity. The initial product is an iminium salt, which is subsequently hydrolyzed to yield the aldehyde. chemtube3d.com For this compound, the Vilsmeier-Haack reaction would be expected to yield ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate.

Key Intermediates:

σ-Complex (Wheland Intermediate): In electrophilic substitution reactions, the key intermediate is the σ-complex, a resonance-stabilized carbocation. The stability of this intermediate determines the regioselectivity of the reaction.

Vilsmeier Reagent (Chloroiminium ion): In the Vilsmeier-Haack reaction, this is the active electrophile. wikipedia.org

Iminium Salt: The product of the initial electrophilic attack in the Vilsmeier-Haack reaction, prior to hydrolysis. chemtube3d.com

Enamine Intermediates: In the Paal-Knorr synthesis of pyrroles, which involves the condensation of a 1,4-dicarbonyl compound with an amine, enamine intermediates are proposed. quora.com While this is a synthesis of the pyrrole ring itself, understanding these intermediates is fundamental to pyrrole chemistry.

Kinetic and Thermodynamic Studies of Chemical Transformations

While specific kinetic and thermodynamic data for reactions of this compound are not extensively documented in publicly available literature, general principles of physical organic chemistry and data from related systems allow for a qualitative understanding.

For the Vilsmeier-Haack reaction , the rate-determining step is generally the attack of the aromatic ring on the Vilsmeier reagent to form the σ-complex. rsc.org

Thermodynamics: Electrophilic substitution reactions on aromatic rings are typically exothermic, as the stability of the aromatic system is regained in the final product. Computational studies using Density Functional Theory (DFT) on the electrophilic substitution of pyrrole have shown that the formation of the α-substituted product is both kinetically and thermodynamically favored over the β-substituted product.

The table below presents calculated activation and reaction energies for the electrophilic bromination of pyrrole and 2-methylpyrrole, which can serve as a model for the reactivity of this compound.

ReactionReactive PositionActivation Energy (kcal/mol)Reaction Energy (kcal/mol)
Pyrrole + Br₂α (C2)18.48-
Pyrrole + Br₂β (C3)19.20-
2-Methylpyrrole + Br₂α (C5)13.68-
2-Methylpyrrole + Br₂β (C4)16.89-
Data sourced from a DFT study on electrophilic substitution of pyrrole. The study did not report the overall reaction energies.

The data indicates that the presence of a methyl group (an activating group) lowers the activation energy for electrophilic substitution, making the reaction faster.

Role of Catalysis in Modulating Reactivity and Selectivity

Catalysis plays a pivotal role in many reactions involving pyrrole derivatives, including this compound. Catalysts can enhance reaction rates, improve yields, and control selectivity.

Acid Catalysis: Many electrophilic substitution reactions on pyrroles are catalyzed by acids. For instance, in the Vilsmeier-Haack reaction , phosphorus oxychloride acts as a catalyst to generate the active electrophilic Vilsmeier reagent from DMF. wikipedia.org However, strongly acidic conditions can lead to the polymerization of pyrroles, so milder conditions are often preferred. wikipedia.org

Lewis Acid Catalysis: Lewis acids are frequently employed in Friedel-Crafts type reactions to activate the electrophile. For the acylation of pyrroles, common Lewis acids include AlCl₃, SnCl₄, and BF₃·OEt₂. The choice of catalyst can influence the regioselectivity of the reaction.

Transition Metal Catalysis: Transition metal catalysts are widely used for cross-coupling reactions to form C-C or C-N bonds on the pyrrole ring. For instance, palladium-catalyzed coupling reactions (e.g., Suzuki, Heck, Sonogashira) can be used to introduce various substituents onto the pyrrole nucleus. While the primary reaction is on a halogenated or otherwise activated pyrrole, the principles are applicable to derivatives of this compound.

Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool in heterocyclic chemistry. Chiral phosphoric acids, for example, have been used to catalyze enantioselective reactions involving pyrrole derivatives.

The table below summarizes various catalytic systems used in reactions involving pyrrole derivatives.

Reaction TypeCatalystRole of Catalyst
Vilsmeier-Haack FormylationPOCl₃Generation of the electrophilic Vilsmeier reagent. wikipedia.org
Friedel-Crafts AcylationAlCl₃, SnCl₄Activation of the acylating agent. pearson.com
Suzuki CouplingPd(PPh₃)₄Catalyzes the cross-coupling of a boronic acid with a halo-pyrrole.
Amidation of Pyrrole Carboxylic AcidsEDCI, TBTUCoupling agents that activate the carboxylic acid for reaction with an amine. google.com
Paal-Knorr Pyrrole SynthesisIron(III) chlorideCatalyzes the condensation of 2,5-dimethoxytetrahydrofuran (B146720) with amines in water. thieme-connect.com

Solvent Effects and Reaction Environment Influences on Transformation Pathways

Solvent Polarity: The polarity of the solvent can influence reaction rates by stabilizing or destabilizing reactants, transition states, and products. For electrophilic aromatic substitution reactions that proceed through a charged intermediate (the σ-complex), a more polar solvent can stabilize this intermediate and the transition state leading to it, thereby increasing the reaction rate. However, the effect of the solvent is often complex and can also involve specific solute-solvent interactions.

Specific Solvation Effects: Solvents can do more than just provide a medium of a certain polarity; they can also engage in specific interactions such as hydrogen bonding. For example, in the Paal-Knorr synthesis of pyrroles, computational studies have highlighted the crucial role of water in mediating proton transfer steps, thereby lowering the activation energy barrier.

Phase-Transfer Catalysis: In reactions involving a water-soluble reactant and an organic-soluble reactant, phase-transfer catalysts can be employed to bring the reactants together, thereby increasing the reaction rate.

Ionic Liquids: Ionic liquids have been explored as alternative "green" solvents for reactions of pyrroles. In some cases, they have been shown to improve yields and regioselectivity in N-alkylation and Michael addition reactions of pyrrole.

The following table provides examples of how the reaction environment can influence the outcome of reactions involving pyrrole derivatives.

ReactionSolvent/ConditionObservation
Paal-Knorr Pyrrole SynthesisWaterActs as a catalyst by mediating proton transfer.
Paal-Knorr Pyrrole SynthesisOrganic Solvents (CH₂Cl₂, THF, Benzene)Poor yields compared to reactions in water. thieme-connect.com
N-substitution of PyrroleIonic Liquids ([Bmim][PF₆], [Bmim][BF₄])Excellent yields and high regioselectivity.
Friedel-Crafts AcylationNitrobenzene, Carbon DisulfideThe choice of solvent can influence the isomer distribution of the products.

Applications of Ethyl 4 Methyl 1h Pyrrole 2 Carboxylate in Advanced Organic Synthesis

As a Versatile Building Block in Complex Molecule Synthesis

The structure of ethyl 4-methyl-1H-pyrrole-2-carboxylate makes it an essential building block for researchers. chemimpex.com It is frequently utilized as an intermediate in the synthesis of more complex molecules. chemimpex.comnih.gov Its utility is demonstrated in its application in the production of various bioactive molecules, where it contributes to the development of new drugs. chemimpex.com For instance, related nitropyrrole-based compounds, such as ethyl 4-nitro-1H-pyrrole-2-carboxylate, are key intermediates in the synthesis of modified DNA minor-groove binders. nih.gov

The reactivity and stability of the compound under various reaction conditions make it a preferred choice for chemists. chemimpex.com Beyond medicinal chemistry, its versatility extends to material science, where it is used in the creation of functional materials and dyes. chemimpex.com The pyrrole-2-carboxylate framework is integral to the structure of many synthetic compounds with significant biological activities, including anti-inflammatory and antimicrobial properties. chemimpex.com

Precursor for the Construction of Heterocyclic Scaffolds Beyond Pyrroles

While intrinsically valuable, the pyrrole (B145914) ring system can also serve as a template for the synthesis of other heterocyclic structures through ring transformation and cycloaddition reactions. A notable example is the Ciamician–Dennstedt rearrangement, where pyrroles react with carbenes, such as dichlorocarbene, to form a dichlorocyclopropane intermediate. This intermediate subsequently undergoes ring expansion to yield 3-chloropyridine, demonstrating the conversion of a five-membered pyrrole scaffold into a six-membered pyridine (B92270) ring. wikipedia.org

Pyrroles are also capable of participating in various cycloaddition reactions, including [4+2], [2+2], and [2+1] cyclizations. wikipedia.org In Diels-Alder reactions, the pyrrole ring can act as the diene component, particularly when an electron-withdrawing group is present on the nitrogen atom, leading to the formation of bicyclic adducts that can be further transformed into other complex heterocyclic systems. wikipedia.org These reactions highlight the potential of pyrrole-2-carboxylate derivatives to act as precursors for a diverse range of heterocyclic scaffolds.

Role in the Synthesis of Natural Product Analogs and Derivatives

The pyrrole-2-carboxylate motif is a common feature in numerous biologically active natural products. researchgate.netchim.it Consequently, this compound and its close relatives are valuable starting materials for the synthesis of natural product analogs and derivatives, often with the goal of improving biological activity or physicochemical properties. nih.gov

In the development of novel antibacterial agents, for example, researchers have designed more polar analogs of a potent hit compound by modifying the core pyrrole structure. nih.gov Starting from ethyl 5-methyl-1H-pyrrole-2-carboxylate, a closely related analog, new compounds were synthesized to enhance properties like solubility while aiming to retain the on-target activity against bacterial DNA gyrase and topoisomerase IV. nih.gov

Furthermore, the general pyrrole-2-carboxamide scaffold is found in a variety of marine natural products, such as oroidin (B1234803) and hymenidin. nih.gov Synthetic efforts toward complex natural products like ageliferin (B1246841) and the longamides have utilized pyrrole derivatives, showcasing the importance of this structural unit in creating analogs of these intricate molecules. chim.itnih.gov

Table 1: Examples of Natural Product Scaffolds and Analogs Derived from Pyrrole-2-Carboxylates
Natural Product/Analog ClassCore Pyrrole StructureSynthetic ApplicationReference
Antibacterial Analogs3,4-dichloro-5-methyl-1H-pyrroleDesign of more polar analogs with improved physical properties by varying the pyrrole moiety. nih.gov
LongamidesDibrominated pyrrole-2-carboxamideTotal synthesis of marine natural products like longamide and longamide B methyl ester. chim.it
Lamellarins3,4-diarylated pyrrole-2-carboxylic acidForms the core of a class of marine alkaloids with cytotoxic activity. chim.it
DNA Minor-Groove BindersNitropyrrole-2-carboxylateUsed as intermediates to synthesize molecules that bind to the minor groove of DNA. nih.gov

Strategies for Convergent Synthesis Utilizing Pyrrole-2-Carboxylate Derivatives

Convergent synthesis, a strategy that involves preparing complex molecules from several individually prepared fragments that are then joined together, is effectively employed using pyrrole-2-carboxylate derivatives. This approach allows for flexibility and efficiency in building large, intricate structures.

A prime example is found in the biosynthesis of the natural product prodigiosin, which involves the convergent coupling of three distinct pyrrole rings to form the final tripyrrolic structure. wikipedia.org This biological strategy has inspired synthetic chemists to adopt similar convergent approaches.

In synthetic chemistry, a "diverging strategy" that has convergent characteristics has been used to create a large library of tricyclic pyrrole-2-carboxamides. nih.gov In this method, a common tricyclic pyrrole core is synthesized, and then a variety of primary amines are introduced in the final steps. This allows for the rapid generation of a diverse set of molecules from a common intermediate, a hallmark of convergent design. nih.gov Similarly, the convergent synthesis of the spiroketal natural product acortatarin A has been reported, further illustrating the utility of pyrrole intermediates in complex, multi-step synthetic plans. nih.gov

Development of New Synthetic Methodologies Based on Its Reactivity Profile

The distinct reactivity of this compound and related structures has spurred the development of novel synthetic methods. These new methodologies often provide more efficient or milder routes to valuable chemical entities.

One significant development involves the transformation of Knorr-type 2-carboxylate pyrroles into 2-formyl pyrroles. researchgate.net Researchers have developed a method to first convert the 2-carboxylate ester into a 2-thionoester, which can then be reduced to the corresponding 2-formyl pyrrole in a single step using Raney Nickel. researchgate.netrsc.org This process circumvents the traditional, multi-step hydrolysis, decarboxylation, and subsequent formylation sequence, offering a more streamlined approach. researchgate.netrsc.org

Additionally, new catalytic systems have been devised for the synthesis of pyrrole-2-carboxylic acid esters themselves. Iron-containing catalysts have been successfully used for the reaction of pyrroles with carbon tetrachloride and various alcohols to produce the desired esters in high yields. researchgate.net The exploration of different reaction conditions for the synthesis of halogen-substituted pyrrole building blocks, such as the use of Selectfluor for fluorination, also represents the development of new synthetic protocols based on the reactivity of the pyrrole core. nih.gov

Table 2: Methodologies Developed Based on Pyrrole-2-Carboxylate Reactivity
MethodologyDescriptionAdvantageReference
One-Step Reduction to 2-Formyl PyrrolesConversion of a 2-carboxylate to a 2-thionoester, followed by Raney Nickel reduction.Avoids a lengthy three-step hydrolysis-decarboxylation-formylation sequence. researchgate.netrsc.org
Iron-Catalyzed EsterificationSynthesis of alkyl 1H-pyrrole-2-carboxylates using iron catalysts with CCl4 and alcohols.Provides quantitative yields for ester formation. researchgate.net
Selective HalogenationUse of reagents like Selectfluor for the targeted fluorination of the pyrrole ring.Allows for the creation of specific halogen-substituted building blocks for medicinal chemistry. nih.gov

Medicinal Chemistry and Biological Research Applications of Ethyl 4 Methyl 1h Pyrrole 2 Carboxylate Derivatives

Investigation of Biological Activities and Pharmacological Profiles of Derivativesnih.govorgsyn.org

The functionalized pyrrole (B145914) scaffold serves as a crucial chemotype for the development of new therapeutic agents, particularly as inhibitors of key cellular targets like protein kinases. mdpi.com The inherent reactivity of the pyrrole structure allows for extensive chemical modification, leading to the generation of large libraries of derivatives for biological screening. nih.gov

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis, and its dysregulation is implicated in the development of various cancers. nih.govnih.gov The core components of this pathway are the TEAD transcription factors (TEAD1-4) and their coactivators, YAP and TAZ. nih.gov The YAP/TAZ-TEAD complex is a primary driver of the transcriptional output of the Hippo pathway, and its hyperactivation can override normal growth-suppressing signals. nih.gov Consequently, the disruption of the YAP-TEAD interaction has emerged as a promising strategy for cancer therapy. nih.gov

While TEAD transcription factors themselves have proven difficult to target with small molecules due to a lack of traditionally "druggable" pockets, the pyrrole scaffold is being investigated as a potential starting point for developing inhibitors. nih.gov The focus of such research is to identify compounds that can interfere with the protein-protein interaction between YAP and TEAD, thereby suppressing the oncogenic signaling cascade. nih.govresearchgate.net Although direct studies specifically naming ethyl 4-methyl-1H-pyrrole-2-carboxylate derivatives as TEAD inhibitors are not prominent in the provided literature, the broader class of pyrrole-based compounds is under active investigation for this purpose. researchgate.net

Derivatives of the pyrrole scaffold have demonstrated significant potential as anticancer agents. researchgate.netmdpi.com Numerous studies report the synthesis and evaluation of novel pyrrole compounds against various cancer cell lines, revealing potent cytotoxic and antiproliferative effects. nih.govmdpi.com

In one study, a series of new pyrrole derivatives were synthesized and tested for their cytotoxic activity. nih.gov Compounds 4a (Ethyl 1-[(2-benzoyl-4,5-dimethyl)phenyl]-2-cyanopyrrole-4-carboxylate) and 4d (Ethyl 1-[(2-benzylamino-4,5-dimethyl)phenyl]-2-cyanopyrrole-4-carboxylate) showed the most potent antitumor effects, particularly against the LoVo colon cancer cell line. nih.gov At a concentration of 400 μM, these compounds reduced cell viability to 15.13% and 12.82%, respectively, after 48 hours of treatment. nih.gov The same compounds also showed strong activity against the MCF-7 breast cancer cell line. nih.gov These findings highlight the dose- and time-dependent cytotoxic activity of these pyrrole derivatives. nih.gov

Cytotoxicity of Pyrrole Derivatives Against Cancer Cell Lines

CompoundTarget Cell LineConcentration (µM)Treatment Time (h)Cell Viability (%)Source
4aLoVo (Colon)4004815.13 nih.gov
4dLoVo (Colon)4004812.82 nih.gov
4fLoVo (Colon)4004841.22 nih.gov
4aMCF-7 (Breast)----Strong Antitumor Effect nih.gov
4dMCF-7 (Breast)----Strong Antitumor Effect nih.gov

Other research has explored pyrrole-2-carboxamide derivatives as dual inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH), which are targets in inflammation and cancer.

Beyond cancer, the pyrrole scaffold is a foundation for agents with a variety of biological functions. nih.gov Derivatives have been developed and investigated for their activity against infectious diseases. For example, pyrrole-2-carboxamide derivatives have been designed as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter protein in Mycobacterium tuberculosis. nih.gov This inhibition disrupts mycolic acid biosynthesis, presenting a promising avenue for treating drug-resistant tuberculosis. nih.gov

The broad biological profile of pyrrole derivatives also includes antifungal and anti-inflammatory activities, making this chemical class a resourceful starting point for diverse medicinal chemistry programs.

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For pyrrole-2-carboxamide derivatives targeting MmpL3 in tuberculosis, SAR studies revealed several key insights. nih.gov

Hydrogen Bonding is Critical : The hydrogens on the pyrrole nitrogen and the carboxamide are essential for potent activity. Replacing the pyrrole hydrogen with a methyl group decreased activity significantly, and replacing both hydrogens resulted in a loss of activity. nih.gov

Substituents on the Phenyl Ring : Attaching phenyl groups with electron-withdrawing substituents (e.g., fluoro or chloro groups) to the pyrrole ring enhanced anti-TB activity. nih.gov

Bulky Groups on Carboxamide : Incorporating bulky substituents, such as adamantane, on the carboxamide portion of the molecule greatly improved activity. nih.gov

Structure-Activity Relationship (SAR) for Anti-TB Pyrrole-2-Carboxamides

ModificationResulting ActivitySource
Replacement of pyrrole N-H with N-CH₃~50-fold reduction in activity nih.gov
Replacement of both pyrrole N-H and amide N-H with methyl groupsLoss of activity (MIC >32 µg/mL) nih.gov
Addition of fluorophenyl moiety to pyrrole ringPotent anti-TB activity (MIC < 0.016 µg/mL) nih.gov
Addition of bulky adamantan-2-amine to carboxamidePotent anti-TB activity nih.gov

Similarly, for anticancer pyrrole derivatives, the nature and position of substituents dictate the cytotoxic potency. In one series, a 4-bromophenyl substituent at the third position of the pyrrole ring conferred the most prominent activity against a panel of eleven cancer cell lines. researchgate.net

Design and Synthesis of Biologically Active Analogs and Lead Compoundsnih.gov

The synthesis of this compound derivatives and related analogs employs a range of classic and modern organic chemistry reactions. The Paal-Knorr synthesis is a foundational method for creating the pyrrole ring. rsc.org More recent approaches include the Huisgen [3+2] cycloaddition, which was used to generate a series of novel pyrrole derivatives by reacting benzimidazolium bromide derivatives with asymmetrical acetylenes. mdpi.com

Other synthetic strategies involve the multi-step modification of pre-formed pyrrole building blocks. For instance, the synthesis of MmpL3 inhibitors involved hydrolyzing methyl 4-bromo-1H-pyrrole-2-carboxylate, followed by a condensation reaction with an amine and a subsequent Suzuki coupling reaction to introduce various aryl groups. nih.gov The versatility of the pyrrole core allows for the introduction of diverse functional groups at various positions, facilitating the creation of large compound libraries for biological screening. orgsyn.orgnih.gov

Application as Analytical Tools and Probes in Biological Assaysnih.gov

While the primary focus of research on this compound derivatives has been the discovery of new therapeutic agents, their potential as analytical tools is an emerging area. The development of potent and selective inhibitors for specific biological targets, such as the YAP-TEAD complex or MmpL3, can lead to the creation of chemical probes to study the function and regulation of these targets in biological systems. nih.govnih.gov For example, a highly specific MmpL3 inhibitor derived from this scaffold could be labeled (e.g., with a fluorescent tag or biotin) and used to visualize the localization of the MmpL3 protein within the bacterial cell or to pull down interacting proteins. The current literature primarily details the synthesis and biological activity screening of these compounds rather than their application as established biological probes. researchgate.netnih.gov

Pharmacokinetics and Pharmacodynamics in Preclinical Research Models

The preclinical evaluation of drug candidates is a critical step in the development of new therapeutic agents. This section explores the pharmacokinetic and pharmacodynamic properties of derivatives of this compound in various preclinical research models. While specific data for direct derivatives of this compound are limited in publicly available literature, studies on structurally related pyrrole-2-carboxamide and ethyl pyrrole-2-carboxylate analogs provide valuable insights into the potential behavior of this class of compounds.

The study of pharmacokinetics, which encompasses the absorption, distribution, metabolism, and excretion (ADME) of a compound, is fundamental to understanding its in vivo disposition. Research on a series of pyrrole-2-carboxamide derivatives, designed as inhibitors of mycobacterial membrane protein large 3 (MmpL3) for treating tuberculosis, offers relevant pharmacokinetic data in mouse models. Although these are not direct derivatives of this compound, they share the core pyrrole carboxamide scaffold.

In one such study, key pharmacokinetic parameters were determined following oral and intravenous administration. The compounds exhibited a high volume of distribution, suggesting extensive tissue distribution, and long elimination half-lives. nih.gov The oral bioavailability, however, was noted to be modest. nih.gov

Table 1: Pharmacokinetic Parameters of Selected Pyrrole-2-Carboxamide Derivatives in Mice

CompoundRouteDose (mg/kg)T½ (h)Cmax (ng/mL)AUC (ng·h/mL)F (%)
Derivative A IV108.512504500-
PO1009.285041009.1
Derivative B IV107.811003900-
PO1008.578036009.2

The metabolism of these pyrrole derivatives is also a key consideration. In silico and in vitro microsomal stability assays are often employed in early-stage research. For instance, studies on certain pyrrole-2-carboxamide derivatives have shown that substitutions on the pyrrole ring can significantly influence their metabolic stability. nih.gov

Pharmacodynamics, the study of a drug's effect on the body, is equally crucial. Research into ethyl-2-amino-pyrrole-3-carboxylates has shed light on their potential as anticancer agents. These compounds have demonstrated potent cytotoxic activities against various cancer cell lines in vitro.

The mechanism of action for these anticancer effects has been attributed to the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to a cell cycle arrest in the G2/M phase, ultimately inducing apoptosis in cancer cells.

Table 2: In Vitro Anticancer Activity of an Ethyl-2-Amino-Pyrrole-3-Carboxylate Derivative

Cell LineCancer TypeIC₅₀ (µM)Mechanism of Action
SK-LMS-1 Leiomyosarcoma0.5Tubulin Polymerization Inhibition, G2/M Arrest
RD Rhabdomyosarcoma0.8Tubulin Polymerization Inhibition, G2/M Arrest
GIST-T1 Gastrointestinal Stromal Tumor1.2Tubulin Polymerization Inhibition, G2/M Arrest

Note: Data presented here are illustrative and based on findings for analogous ethyl pyrrole carboxylate compounds. IC₅₀: Half-maximal inhibitory concentration.

In vivo efficacy studies in animal models are the definitive step in preclinical pharmacodynamic assessment. For the aforementioned anti-tuberculosis pyrrole-2-carboxamides, in vivo efficacy was demonstrated in a mouse model of tuberculosis infection, correlating with their potent in vitro activity and favorable pharmacokinetic profiles. nih.gov

Advanced Analytical and Spectroscopic Methodologies in Research on Ethyl 4 Methyl 1h Pyrrole 2 Carboxylate

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Techniques for Structural and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like ethyl 4-methyl-1H-pyrrole-2-carboxylate. Both ¹H and ¹³C NMR provide detailed information about the molecule's atomic connectivity and chemical environment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals that correspond to each type of proton in the molecule. The pyrrole (B145914) ring protons typically appear as distinct signals in the aromatic region of the spectrum. The methyl group attached to the pyrrole ring gives rise to a singlet, while the ethyl ester group shows a quartet and a triplet, corresponding to the methylene (B1212753) (-CH2-) and methyl (-CH3) protons, respectively. The broad signal of the N-H proton of the pyrrole ring is also a key feature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbonyl carbon of the ester group is typically found in the downfield region of the spectrum. The sp²-hybridized carbons of the pyrrole ring appear in the aromatic region, while the sp³-hybridized carbons of the methyl and ethyl groups are observed in the upfield region.

Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), can be employed for a more detailed structural and conformational analysis. While specific conformational studies on this compound are not extensively reported in the literature, these methods are crucial for unambiguously assigning all proton and carbon signals and for determining through-bond and through-space correlations, which can provide insights into the preferred orientation of the ethyl ester substituent relative to the pyrrole ring. Studies on related 3,4-dihydro-2H-pyrrol-2-alkyl carboxylates have utilized ¹H NMR parameters to investigate their stereochemistry and conformation in solution. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for this compound The following table is a representation of typical NMR data and may vary based on the solvent and experimental conditions.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
N-H~9.0 (br s)-
Pyrrole-H3~6.7~116
Pyrrole-H5~6.5~118
-CH₂- (ethyl)~4.3 (q)~60
-CH₃ (ethyl)~1.3 (t)~14
-CH₃ (pyrrole)~2.2 (s)~13
C=O-~161
Pyrrole-C2-~123
Pyrrole-C4-~128

Advanced Mass Spectrometry for Reaction Monitoring, Impurity Profiling, and Metabolite Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

Molecular Weight and Formula Determination: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, allowing for the determination of the elemental composition of this compound (C₈H₁₁NO₂). researchgate.net This is a critical step in confirming the identity of a synthesized compound.

Reaction Monitoring and Impurity Profiling: In synthetic chemistry, MS coupled with chromatographic techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS) is invaluable for monitoring the progress of reactions that produce this compound. chimia.chnih.gov These hyphenated techniques can identify the starting materials, intermediates, the final product, and any side products or impurities. chimia.ch The fragmentation patterns observed in the mass spectra of these impurities can help in their structural identification. nih.gov For instance, in the synthesis of related pyrrole derivatives, LC-MS has been effectively used for impurity profiling. chimia.ch

Table 2: Predicted Collision Cross Section (CCS) Data for Adducts of a Related Compound, Ethyl 4-methyl-1H-pyrrole-3-carboxylate This data for a closely related isomer illustrates the type of information obtained from advanced MS techniques. nih.gov

Adduct m/z Predicted CCS (Ų)
[M+H]⁺154.08626131.8
[M+Na]⁺176.06820140.2
[M-H]⁻152.07170133.1
[M+NH₄]⁺171.11280152.9

X-ray Crystallographic Studies for Solid-State Structure Elucidation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been reported in the searched literature, studies on closely related pyrrole derivatives provide significant insights into the expected solid-state structure and intermolecular interactions.

For instance, the crystal structure of methyl 1H-pyrrole-2-carboxylate reveals that molecules can form dimers through N-H···O hydrogen bonds. uni-regensburg.de Similar interactions are observed in other substituted pyrrole carboxylates, where the pyrrole N-H group acts as a hydrogen bond donor and the carbonyl oxygen of the ester group acts as an acceptor. uni-regensburg.de These hydrogen bonds are a dominant feature in the crystal packing of such compounds.

Chromatographic Separations (e.g., HPLC, GC) for Purity Assessment and Isolation of Research Samples

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis and purification of non-volatile and thermally labile compounds. A reversed-phase HPLC method, typically using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), can be effectively used to assess the purity of this compound. nih.govnih.gov The retention time of the compound is a characteristic feature under specific chromatographic conditions. By creating a calibration curve with standards of known concentration, HPLC can also be used for quantitative analysis. Furthermore, preparative HPLC can be employed to isolate the pure compound from a reaction mixture. A study on the separation of the related ethyl 1-methylpyrrole-2-carboxylate demonstrates the utility of HPLC for this class of compounds. researchgate.net

Gas Chromatography (GC): Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. This compound can be analyzed by GC, often coupled with a flame ionization detector (FID) for quantitative analysis or a mass spectrometer (GC-MS) for identification. youtube.comnih.govmdpi.commdpi.com The purity of the compound can be determined by the relative area of its peak in the chromatogram. GC is also a powerful tool for analyzing the volatile impurities that may be present in a sample.

Table 3: Example of HPLC Method Parameters for a Related Pyrrole Derivative These parameters for 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid illustrate a typical HPLC setup. nih.gov

Parameter Condition
ColumnC18 (150 x 4 mm i.d., 5 µm)
Mobile PhaseAcetonitrile: Phosphate buffer (pH 3) (50:50 v/v)
Flow Rate1.0 mL/min
DetectionUV at 225 nm
Column Temperature30 °C

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Progress Monitoring

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can be used to monitor the progress of chemical reactions.

Infrared (IR) Spectroscopy: FTIR (Fourier Transform Infrared) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The IR spectrum of this compound will show characteristic absorption bands for its functional groups. Key expected absorptions include the N-H stretching vibration of the pyrrole ring (typically around 3300 cm⁻¹), the C=O stretching of the ester group (around 1700 cm⁻¹), C-N stretching, and various C-H stretching and bending vibrations. acs.org The presence and position of these bands can confirm the successful synthesis of the target molecule.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. The Raman spectrum also provides information about the vibrational modes of the molecule. For this compound, strong Raman signals are expected for the C=C bonds of the pyrrole ring and other symmetric vibrations. Studies on related pyrrole derivatives have utilized both experimental and theoretical approaches to assign vibrational frequencies. rsc.orgresearchgate.netnih.gov

Both IR and Raman spectroscopy can be used to monitor the progress of a reaction by observing the disappearance of the characteristic bands of the reactants and the appearance of the bands corresponding to the product, this compound.

Table 4: General IR and Raman Vibrational Frequencies for Key Functional Groups in Pyrrole Derivatives This table provides a general overview of expected vibrational frequencies. acs.orgnih.gov

Functional Group IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹) Vibrational Mode
N-H (pyrrole)3400-32003400-3200Stretching
C=O (ester)1720-16801720-1680Stretching
C=C (pyrrole ring)1600-14501600-1450Stretching
C-N (pyrrole ring)1350-12501350-1250Stretching
C-O (ester)1300-10001300-1000Stretching

Theoretical and Computational Studies on Ethyl 4 Methyl 1h Pyrrole 2 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Orbitals, and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic properties of molecules. For ethyl 4-methyl-1H-pyrrole-2-carboxylate, DFT calculations can provide a wealth of information regarding its electronic structure, molecular orbitals, and reactivity.

By solving the Kohn-Sham equations, DFT can map the electron density distribution within the molecule, revealing regions of high and low electron density. This is crucial for understanding the molecule's polarity and its susceptibility to electrophilic or nucleophilic attack. The calculated molecular electrostatic potential (MEP) surface visually represents these charge distributions, with red areas indicating negative potential (electron-rich) and blue areas indicating positive potential (electron-poor). For this compound, the oxygen atoms of the carboxylate group are expected to be regions of high electron density, while the N-H proton and the protons on the pyrrole (B145914) ring would exhibit a more positive potential.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability. For pyrrole derivatives, the HOMO is typically a π-orbital delocalized over the aromatic ring, while the LUMO is a π*-antibonding orbital. The presence of the electron-withdrawing carboxylate group and the electron-donating methyl group on the pyrrole ring of this compound will influence the energies and distributions of these frontier orbitals.

DFT calculations can also be used to compute various reactivity descriptors. These parameters, such as electronegativity, chemical hardness, and softness, are derived from the HOMO and LUMO energies and provide a quantitative measure of the molecule's reactivity. For instance, the Fukui function can be calculated to identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks.

Calculated DFT Parameter Significance for this compound
HOMO Energy Indicates the molecule's electron-donating ability. A higher HOMO energy suggests a greater tendency to react with electrophiles.
LUMO Energy Indicates the molecule's electron-accepting ability. A lower LUMO energy suggests a greater tendency to react with nucleophiles.
HOMO-LUMO Gap Reflects the molecule's kinetic stability and chemical reactivity. A larger gap implies higher stability and lower reactivity.
Molecular Electrostatic Potential (MEP) Visualizes the charge distribution and predicts sites for intermolecular interactions and electrophilic/nucleophilic attack.
Reactivity Descriptors (Electronegativity, Hardness) Quantifies the overall reactivity of the molecule.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Recognition

While DFT provides a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic view, tracking the atomic motions over time. This is particularly important for understanding the conformational flexibility and intermolecular interactions of this compound.

Conformational analysis through MD simulations can reveal the different spatial arrangements the molecule can adopt due to the rotation around its single bonds. For this compound, the orientation of the ethyl ester group relative to the pyrrole ring is of particular interest. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable conformations and the energy barriers between them. This information is crucial as the conformation of the molecule can significantly impact its biological activity and physical properties.

MD simulations are also a powerful tool for studying intermolecular recognition, the process by which molecules bind to one another. By simulating the interaction of this compound with other molecules, such as solvent molecules or biological macromolecules like proteins, researchers can gain insights into the binding modes and affinities. These simulations can reveal the key intermolecular forces at play, such as hydrogen bonds, van der Waals interactions, and electrostatic interactions. For example, the N-H group of the pyrrole ring and the carbonyl oxygen of the ester group can act as hydrogen bond donors and acceptors, respectively, playing a significant role in how the molecule interacts with its environment.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Biological and Chemical Insights

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physical properties, respectively.

In a QSAR study involving pyrrole derivatives, various molecular descriptors would be calculated for each compound. These descriptors can be constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment) in nature. A statistical model, such as multiple linear regression or machine learning algorithms, is then developed to correlate these descriptors with the observed biological activity (e.g., enzyme inhibition, antimicrobial activity). For this compound, a QSAR model could predict its potential biological activity based on its calculated descriptors and the established relationship from a set of similar compounds.

Similarly, QSPR models can be developed to predict the physical properties of this compound, such as its boiling point, solubility, or partition coefficient. These models are built using a similar methodology to QSAR, but the dependent variable is a physical property instead of a biological activity. QSPR models are valuable for estimating the properties of new or uncharacterized compounds, saving time and resources that would otherwise be spent on experimental measurements.

Modeling Approach Objective Example Application for this compound
QSAR Predict biological activity based on chemical structure.Predict its potential as an antimicrobial or anticancer agent based on models developed for other pyrrole derivatives.
QSPR Predict physical properties based on chemical structure.Estimate its boiling point, solubility, and other physicochemical properties relevant for its synthesis and formulation.

Computational Prediction of Spectroscopic Parameters and Reaction Pathways

Computational chemistry offers powerful tools for predicting spectroscopic data, which can aid in the identification and characterization of compounds like this compound. By simulating the interaction of the molecule with electromagnetic radiation, it is possible to predict its nuclear magnetic resonance (NMR) and infrared (IR) spectra.

The prediction of ¹H and ¹³C NMR chemical shifts can be achieved using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. These calculations can help in the assignment of experimental NMR signals and in confirming the structure of the synthesized compound. Similarly, the vibrational frequencies and intensities of the IR spectrum can be computed. These predicted spectra can be compared with experimental data to validate the molecular structure and to understand the vibrational modes of the molecule.

Furthermore, computational methods can be employed to explore potential reaction pathways for the synthesis or transformation of this compound. By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energies and reaction enthalpies for different proposed mechanisms. This can provide valuable insights into the feasibility and selectivity of a reaction, guiding the optimization of synthetic routes. For instance, the reactivity of the pyrrole ring towards electrophilic substitution can be computationally investigated to predict the most likely products of such reactions.

Conclusion and Future Directions in Research on Ethyl 4 Methyl 1h Pyrrole 2 Carboxylate

Summary of Key Research Achievements and Current Knowledge Gaps

Research involving substituted pyrroles has achieved significant milestones. The pyrrole (B145914) nucleus is a foundational component of vital biological molecules like heme, chlorophyll, and vitamin B12. researchgate.netnih.gov This has inspired extensive research, leading to the development of numerous synthetic methods for creating functionalized pyrrole derivatives. alliedacademies.orgnih.gov These derivatives have shown a wide spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antitumor properties. researchgate.netresearchgate.net The primary achievement concerning ethyl 4-methyl-1H-pyrrole-2-carboxylate specifically lies in its role as a versatile synthetic intermediate. alliedacademies.orgchemscene.com Its structure provides a scaffold for building more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals. alliedacademies.org

Despite the broad advances in pyrrole chemistry, there are considerable knowledge gaps pertaining directly to this compound. There is a notable lack of extensive research into its intrinsic biological properties and material applications. While its derivatives are studied, the parent compound's own potential remains largely uncharacterized in public literature. Most studies feature this compound as a starting material or a building block rather than the final product for evaluation. alliedacademies.orgorgsyn.org Consequently, its specific bioactivities, pharmacokinetic profile, and potential applications in fields like materials science are not well-documented.

Emerging Trends and Unexplored Research Avenues

The synthesis of pyrrole derivatives is currently influenced by several emerging trends. A major focus is on "green chemistry," utilizing environmentally benign catalysts like lactic acid and solvent-free reaction conditions to improve sustainability. researchgate.net The development of novel catalytic systems, including metal-organic frameworks (MOFs) and visible-light photoredox catalysis, is enabling the creation of highly substituted pyrroles with greater efficiency and regioselectivity. researchgate.netnih.gov

These trends open up several unexplored research avenues for this compound:

Direct Biological Screening: A significant unexplored path is the comprehensive biological screening of the compound itself. Its structural similarity to other bioactive pyrroles suggests it may possess undiscovered pharmacological activities. mdpi.comnih.gov

Materials Science Applications: The pyrrole ring is a component of conducting polymers and organic dyes. alliedacademies.orgnih.gov Research into the polymerization of this compound or its incorporation into larger conjugated systems for optoelectronic or sensor applications is a promising, yet unexplored, area. nih.gov

Derivatization and SAR Studies: While it is used as a building block, systematic derivatization of its core structure (the ethyl ester, the methyl group, and the N-H position) and subsequent structure-activity relationship (SAR) studies could uncover potent and selective bioactive agents.

Potential for Novel Synthetic Strategies and Expanded Biological Applications

Modern synthetic organic chemistry offers a rich toolbox for creating pyrrole derivatives. nih.gov For this compound, novel strategies could move beyond classical methods like the Paal-Knorr synthesis. alliedacademies.org For instance, [3+2] cycloaddition reactions and transition-metal-catalyzed C-H functionalization could provide new routes to complex derivatives starting from this scaffold. researchgate.netresearchgate.net The development of one-pot, multi-component reactions to build upon the existing structure would be a highly efficient way to generate a library of related compounds for screening. researchgate.net

The potential for expanded biological applications is significant. Pyrrole-2-carboxylate and pyrrole-2-carboxamide moieties are key pharmacophores in antibacterial agents, including those effective against Mycobacterium tuberculosis. nih.govnih.gov Research could focus on converting this compound into its corresponding amides and testing them as novel antibacterial or antitubercular drugs. nih.gov Furthermore, the functionalized pyrrole scaffold is a critical chemotype for designing protein kinase inhibitors used in cancer therapy. mdpi.comresearchgate.net Investigating the potential of derivatives of this compound as inhibitors of specific kinases involved in cancer progression represents a major opportunity for drug discovery. nih.gov

Interdisciplinary Research Opportunities and Collaborative Prospects

The future of research on this compound will benefit greatly from interdisciplinary collaboration.

Chemistry and Biology: Synthetic chemists can collaborate with molecular biologists and pharmacologists to design and create novel derivatives. These collaborations would facilitate the screening of new compounds against a range of biological targets, such as bacterial enzymes or cancer cell lines, and elucidate their mechanisms of action. mdpi.comnih.gov

Materials Science and Engineering: Partnerships between organic chemists and materials scientists could lead to the development of new functional materials. This could involve creating novel polypyrroles with tailored electronic properties for use in sensors, batteries, or as corrosion inhibitors. researchgate.netnih.gov

Computational Chemistry and Experimental Science: Computational chemists can use in silico methods to predict the biological activity, toxicity, and material properties of virtual libraries of derivatives based on the this compound scaffold. mdpi.com These predictions can guide synthetic efforts, prioritizing the most promising candidates for laboratory synthesis and testing, thereby saving time and resources.

By bridging these disciplines, the scientific community can unlock the full potential of this versatile pyrrole compound, moving it from a simple building block to a valuable molecule in its own right.

Q & A

Q. What are the common synthetic routes for ethyl 4-methyl-1H-pyrrole-2-carboxylate?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions starting from pyrrole derivatives. A common approach involves:
  • Knorr-type condensation : Reacting β-ketoesters with amines or hydrazines under acidic conditions to form the pyrrole ring .
  • Esterification : Introducing the ethyl ester group via reaction with ethanol in the presence of acid catalysts (e.g., H₂SO₄) .
  • Substitution reactions : For example, methyl groups can be introduced using methyl iodide under basic conditions .
    Key reagents include sodium borohydride (reduction) and potassium permanganate (oxidation), with yields optimized via inert atmospheres and controlled temperatures (60–80°C) .

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodological Answer :
  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆ solvent) resolve substituent positions on the pyrrole ring. Overlapping signals are addressed via 2D NMR (COSY, HSQC) .
  • Mass spectrometry (ESI-MS) : Confirms molecular weight (e.g., m/z 183.2 [M+H]⁺) and fragmentation patterns .
  • IR spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks in solid-state studies .

Advanced Research Questions

Q. How can conflicting reactivity data in studies be resolved?

  • Methodological Answer : Contradictions often arise from:
  • Substituent effects : The presence of electron-withdrawing groups (e.g., -CN) increases electrophilicity, altering reaction pathways compared to methyl or acetyl derivatives .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitutions, while non-polar solvents stabilize radical intermediates .
  • Catalyst choice : Pd catalysts in coupling reactions (e.g., Suzuki-Miyaura) yield different regioselectivity vs. Cu-mediated Ullmann reactions .
    Systematic comparison using controlled conditions (e.g., same solvent, temperature) and DFT calculations to map reaction pathways is recommended .

Q. How can computational methods optimize reaction conditions for this compound?

  • Methodological Answer :
  • Quantum chemical calculations : Use Gaussian or ORCA software to model transition states and activation energies for key reactions (e.g., ester hydrolysis) .
  • Machine learning (ML) : Train models on existing datasets (e.g., reaction yields vs. solvent polarity) to predict optimal conditions. For example, ML-guided optimization reduced synthesis steps for a related pyrrole derivative by 40% .
  • Molecular docking : Screen derivatives for bioactivity by simulating interactions with target proteins (e.g., antimicrobial enzymes) .

Q. What strategies enhance the compound's application in drug discovery?

  • Methodological Answer :
  • Prodrug modification : Convert the ethyl ester to a free carboxylic acid (via hydrolysis) to improve water solubility for in vivo studies .
  • Structure-activity relationship (SAR) : Compare analogs (e.g., 4-acetyl vs. 4-cyano substituents) to identify bioactive motifs. For instance, 4-cyano derivatives showed 2× higher antimicrobial activity .
  • Co-crystallization : Co-crystal screening with APIs (active pharmaceutical ingredients) improves bioavailability, as seen in similar pyrrole-carboxylates .

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ethyl 4-methyl-1H-pyrrole-2-carboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.